Dimethyl 4-amino-5-nitrophthalate
Overview
Description
Dimethyl 4-amino-5-nitrophthalate is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
An amino group significantly enhances the selective detection of 2,4,6-trinitrophenol (TNP) in water, with the diamino derivative showing the highest detection limit at 120 ppb compared to those with one amino or no amino group (Das & Mandal, 2018).
Dimethyl 5-aminoisophthalate acts as a ligand in gold(I) chemistry to form model complexes for macrocyclic gold compounds, with AuAu interactions observed in both compounds (Wiedemann, Gamer, & Roesky, 2009).
Metal-organic frameworks with pyridyl-based isophthalic acid show potential for solvent-free microwave-assisted peroxidative oxidation of alcohols and the nitroaldol reaction (Karmakar et al., 2016).
1,4-Dimethyl-5-aminotetrazolium 5-nitrotetrazolate is a stable, non-sensitive energetic material with potential for use in high-energy applications (Klapötke et al., 2006).
Novel tetra dimethyl 5-oxyisophthalate substituted Co(II), Mn(III), and μ-oxo-dimer Fe(III) phthalocyanines show both metal-based and phthalocyanine ring-based reduction and oxidation electron transfer processes (Köksoy et al., 2015).
Dansyl derivatives can effectively introduce the dansyl group into histidine and tyrosine residues in peptides and proteins, potentially enhancing their biological activity (Buchta & Fridkin, 1985).
Photochemical transformation of dimethyl phthalate with nitrogen (N(iii)) in the atmospheric aqueous environment produces secondary contaminants like methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and dimethyl 4-nitrophthalate (Lei et al., 2018).
Properties
IUPAC Name |
dimethyl 4-amino-5-nitrobenzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)5-3-7(11)8(12(15)16)4-6(5)10(14)18-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTIIGHLJPVRGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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